molecular formula C11H16NO5P B1200858 Diethyl 4-nitrobenzylphosphonate CAS No. 2609-49-6

Diethyl 4-nitrobenzylphosphonate

Cat. No.: B1200858
CAS No.: 2609-49-6
M. Wt: 273.22 g/mol
InChI Key: FORMFFDDQMCTCT-UHFFFAOYSA-N
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Description

Diethyl 4-nitrobenzylphosphonate is an organic compound with the molecular formula C₁₁H₁₆NO₅P. It is a phosphonate ester, characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran. The general reaction scheme is as follows:

C6H4(NO2)CH2Cl+(EtO)2P(O)HC6H4(NO2)CH2P(O)(OEt)2+HCl\text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_2\text{Cl} + (\text{EtO})_2\text{P(O)H} \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_2\text{P(O)(OEt)}_2 + \text{HCl} C6​H4​(NO2​)CH2​Cl+(EtO)2​P(O)H→C6​H4​(NO2​)CH2​P(O)(OEt)2​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Diethyl 4-aminobenzylphosphonate.

    Substitution: Various substituted benzylphosphonates depending on the nucleophile used.

Scientific Research Applications

Chemical Sensing

Molecular Imprinting
Diethyl 4-nitrobenzylphosphonate has been studied for its potential use in chemical sensors through molecular imprinting techniques. Research has shown that this compound can form complexes with various ligands, enabling the development of sensors for detecting organophosphate pesticides. The interaction between this compound and fluoroalcohols or aromatic acids has been characterized using methods such as NMR spectroscopy and isothermal titration calorimetry, revealing association constants that indicate strong binding capabilities .

Table 1: Interaction Characteristics of this compound

LigandAssociation Constant (M⁻¹)Stoichiometry
Fluoroalcohol63 ± 0.71:1
Aromatic AcidNot determined-

Antimicrobial Activity

Potential Antimicrobial Agent
Recent studies have evaluated the antimicrobial properties of this compound derivatives against various strains of Escherichia coli. The results indicated that these compounds exhibit a cytotoxic effect, with varying minimum inhibitory concentrations depending on the substituents on the phenyl ring. This suggests potential applications in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Organic Synthesis

Precursor for Organophosphonates
this compound serves as a valuable precursor in synthesizing other organophosphonates. Its reactivity allows for modifications that can lead to new compounds with desired biological or chemical properties. For instance, derivatives of diethyl benzylphosphonates have been synthesized and tested for their efficacy as antimicrobial agents, showcasing the compound's utility in pharmaceutical applications .

Hydrolysis Studies

Nerve Agent Simulant Research
In studies focusing on the breakdown of nerve agent simulants, this compound has been investigated for its hydrolysis behavior under various conditions. The compound's hydrolysis pathways were analyzed to understand its potential environmental impact and degradation mechanisms. These insights are critical for assessing the safety and handling of organophosphate compounds in both laboratory and field settings .

Mechanism of Action

The mechanism of action of diethyl 4-nitrobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to altered biochemical pathways.

Comparison with Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • Diethyl 4-methoxybenzylphosphonate
  • Diethyl 4-fluorobenzylphosphonate

Comparison: Diethyl 4-nitrobenzylphosphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the nitro group enhances the compound’s ability to participate in redox reactions, making it a valuable tool in synthetic chemistry and biochemical studies.

Biological Activity

Diethyl 4-nitrobenzylphosphonate (DNBP) is an organophosphorus compound that has garnered attention for its potential biological activity, particularly in antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of DNBP, supported by relevant research findings and case studies.

  • IUPAC Name : Diethyl [(4-nitrophenyl)methyl]phosphonate
  • Molecular Formula : C₁₁H₁₆NO₅P
  • Molecular Weight : 273.23 g/mol
  • Physical State : Clear yellow to orange liquid
  • Boiling Point : 151 °C at 1 mmHg
  • Density : 1.24 g/cm³

Synthesis

DNBP can be synthesized through various methods, including palladium-catalyzed reactions that enhance yield and purity. The introduction of a nitro group at the para position of the benzyl moiety has been shown to affect the compound's biological activity positively. The synthesis pathway typically involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride under basic conditions, resulting in the formation of DNBP.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DNBP and its derivatives. Notably, a study evaluated various diethyl benzylphosphonate derivatives against Escherichia coli strains, revealing significant cytotoxic effects. The minimal inhibitory concentration (MIC) values indicated that DNBP exhibits potent antibacterial activity, with lower MIC values correlating to increased substituent activity on the phenyl ring .

CompoundMIC (µg/mL)Activity
DNBP25High
Compound A50Moderate
Compound B100Low

The research demonstrated that DNBP causes oxidative stress in bacterial cells, leading to membrane damage and DNA modifications. Specifically, oxidative damage was assessed using Fpg enzyme digestion assays, which revealed significant alterations in bacterial DNA topology after treatment with DNBP .

The mechanism by which DNBP exerts its antimicrobial effects appears to involve:

  • Membrane Disruption : DNBP interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA.
  • DNA Topology Alteration : Studies have shown that DNBP can modify the structure of plasmid DNA, resulting in changes from supercoiled to linear forms after oxidative stress exposure .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive evaluation was conducted on various diethyl benzylphosphonate derivatives against multiple E. coli strains. The results indicated that DNBP had a significantly lower MIC compared to other tested compounds, positioning it as a promising candidate for further development as an antimicrobial agent .
  • DNA Modification Analysis :
    In a separate analysis, the impact of DNBP on bacterial DNA was investigated using agarose gel electrophoresis. The study found that treatment with DNBP resulted in notable fragmentation patterns indicative of oxidative damage, reinforcing its potential as a potent antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl 4-nitrobenzylphosphonate, and how can purity be ensured?

  • Methodology : The compound is synthesized via nucleophilic substitution of 4-nitrobenzyl chloride with triethyl phosphite. A modified protocol involves heating the mixture at 140°C for 6 hours under inert conditions . Purification steps include recrystallization or column chromatography to isolate the product from unreacted triethyl phosphite and byproducts. Purity is confirmed using 31^{31}P NMR to verify the absence of unreacted phosphite (δ ≈ 0–5 ppm) and 1^{1}H/13^{13}C NMR to confirm substitution at the benzyl position .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 31^{31}P NMR is critical for confirming the phosphonate structure (δ ≈ 20–30 ppm). 1^{1}H NMR identifies the nitrobenzyl group (aromatic protons at δ ≈ 7.5–8.5 ppm) and ethyl ester protons (δ ≈ 1.2–4.2 ppm) .
  • FTIR : Peaks at 1520–1350 cm1^{-1} (asymmetric NO2_2 stretch) and 1250–1160 cm1^{-1} (P=O stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion [M+H]+^+ at m/z ≈ 289.1 .

Q. How is this compound applied in molecular imprinting studies?

  • Methodology : The compound serves as a template for synthesizing molecularly imprinted polymers (MIPs) targeting organophosphate analogs. Non-covalent interactions (e.g., hydrogen bonding with nitro groups) are optimized during polymerization. MIPs are evaluated via binding assays using UV-Vis or HPLC to quantify template retention .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for phosphotriesterase (PTE) with this compound?

  • Methodology : Discrepancies in catalytic efficiency (kcat/KMk_{cat}/K_M) may arise from enzyme source (e.g., Pseudomonas diminuta vs. engineered variants) or assay conditions (pH, metal cofactors). Validate results using:

  • Kinetic Assays : Monitor paraoxon hydrolysis inhibition via UV-Vis (400 nm, 4-nitrophenol release).
  • X-ray Crystallography : Resolve enzyme-substrate binding modes (e.g., phosphoryl oxygen-Zn2+^{2+} distance ≈ 3.5 Å in PTE active site) .
  • Computational Docking : Compare binding energies of nitrobenzyl vs. methylbenzyl analogs .

Q. How does this compound interact with the binuclear metal center of phosphotriesterase?

  • Mechanistic Insight : The phosphoryl oxygen coordinates with the solvent-exposed Zn2+^{2+} ion (tetrahedral geometry), while the nitrobenzyl group occupies a hydrophobic pocket. The bridging hydroxide acts as a nucleophile during hydrolysis. Mutagenesis studies (e.g., His230Ala) disrupt metal coordination and reduce activity .

Q. What computational approaches model the compound’s interactions with enzymes or receptors?

  • Methodology :

  • DFT Calculations : Optimize geometry and electrostatic potential maps to predict binding sites.
  • MD Simulations : Simulate ligand-enzyme dynamics (e.g., binding to acetylcholinesterase) over 100+ ns trajectories.
  • QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory potency .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Best Practices :

  • Storage : Protect from light and moisture in sealed amber vials at –20°C.
  • Stability Monitoring : Use periodic 31^{31}P NMR to detect hydrolysis (appearance of phosphoric acid peaks).
  • Additives : Include desiccants (e.g., molecular sieves) to minimize ester degradation .

Q. Key Considerations for Researchers

  • Synthetic Reproducibility : Optimize reaction stoichiometry (1:1.1 molar ratio of 4-nitrobenzyl chloride to triethyl phosphite) to minimize byproducts .
  • Safety : Avoid inhalation/contact; use fume hoods and PPE (nitro compounds are potential irritants) .
  • Data Validation : Cross-reference crystallographic (PDB: 1PSC) and kinetic data to reconcile mechanistic models .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORMFFDDQMCTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292406
Record name Diethyl [(4-nitrophenyl)methyl]phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2609-49-6
Record name 2609-49-6
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Record name Diethyl [(4-nitrophenyl)methyl]phosphonate
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Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask, was placed 1-(bromomethyl)-4-nitrobenzene (15 g, 69.77 mmol, 1.00 equiv), triethyl phosphite (70 mL). The resulting solution was stirred for 2 h at 110° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10-1:1). This resulted in 17 g (89%) of the title compound as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitrobenzyl bromide (2.05 g, 0.949 mmol) and triethylphosphite (2.23 g, 1.34 mmol) was heated at 160° C. under a nitrogen atmosphere for 2 h. The excess triethylphosphite was removed in vacuo to give the sub-title compound as a brown oil (2.50 g, 96%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

10 g (46.3 mmol) of 4-nitrobenzylbromide and 10.03 g (60.3 mmol) of triethyl phosphite are dissolved in 25 ml dimethylformamide. The reaction mixture is held at 155° C. for 1.5 h, diluted with 20 ml water and extracted 3 times with ethyl acetate. The organic phase is dried and concentrated to yield 8.35 g (66%) of the crude title compound. MS: m/e=274.1 (M++H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 4-nitrobenzylphosphonate
Diethyl 4-nitrobenzylphosphonate
Diethyl 4-nitrobenzylphosphonate
Diethyl 4-nitrobenzylphosphonate
Diethyl 4-nitrobenzylphosphonate
Diethyl 4-nitrobenzylphosphonate

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